molecular formula C20H27N3O8 B1678061 Oxolamine citrate CAS No. 1949-20-8

Oxolamine citrate

Cat. No.: B1678061
CAS No.: 1949-20-8
M. Wt: 437.4 g/mol
InChI Key: RBZIGQJSMCOHSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Oxolamine citrate is primarily targeted towards the nerve receptors of the respiratory tract . These receptors play a crucial role in the sensation of cough and inflammation in the upper respiratory tract .

Mode of Action

This compound acts as a cough suppressant . It also exhibits anti-inflammatory activity, which results in a reduction in irritation of the nerve receptors of the respiratory tract . This interaction with its targets leads to a decrease in coughing and inflammation in the upper respiratory tract .

Biochemical Pathways

This compound is involved in the modulation of nerve receptor activity in the respiratory tract, which can affect various biochemical pathways related to inflammation and cough reflex .

Pharmacokinetics

It is known that the compound is used internationally as a cough suppressant , suggesting that it has sufficient bioavailability to exert its therapeutic effects.

Result of Action

The primary molecular and cellular effects of this compound’s action are the reduction of irritation of the nerve receptors of the respiratory tract and the suppression of cough . This leads to symptomatic relief in conditions such as pharyngitis, tracheitis, bronchitis, bronchiectasis, and pertussis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, exposure to environmental pollutants can lead to enhanced production of reactive oxygen species (ROS), which can exacerbate inflammation and cough . Dietary antioxidants can potentially modulate disease risks associated with exposure to multiple environmental pollutants . .

Biochemical Analysis

Biochemical Properties

Oxolamine citrate plays a significant role in biochemical reactions due to its anti-inflammatory activity . It interacts with various enzymes, proteins, and other biomolecules to reduce irritation of nerve receptors in the respiratory tract . The compound’s interaction with these biomolecules helps in alleviating symptoms associated with respiratory tract inflammation .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by reducing inflammation and irritation in the respiratory tract . This compound impacts cell signaling pathways, gene expression, and cellular metabolism, leading to a decrease in the symptoms of respiratory conditions . The anti-inflammatory properties of this compound help in modulating the immune response and reducing cellular stress .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, leading to enzyme inhibition or activation . This compound exerts its effects by reducing the activity of enzymes involved in inflammatory pathways, thereby decreasing the production of pro-inflammatory cytokines . Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that this compound maintains its efficacy over extended periods, although its stability may be affected by environmental conditions such as temperature and pH . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained anti-inflammatory effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively reduces inflammation and alleviates symptoms of respiratory conditions . At higher doses, this compound may exhibit toxic or adverse effects, including potential hepatotoxicity and gastrointestinal disturbances . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired therapeutic outcomes without causing significant side effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to its anti-inflammatory activity . The compound interacts with enzymes and cofactors that modulate metabolic flux and metabolite levels . These interactions help in reducing the production of pro-inflammatory mediators and promoting the resolution of inflammation . The metabolic pathways of this compound are essential for its therapeutic efficacy and safety profile .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target tissues, such as the respiratory tract . The transport and distribution of this compound are critical for its therapeutic effects, as they determine the compound’s bioavailability and efficacy .

Subcellular Localization

The subcellular localization of this compound plays a vital role in its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization ensures that this compound exerts its effects at the desired sites within the cell, thereby enhancing its therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of oxolamine citrate involves the reaction of oxolamine with citric acid. Oxolamine itself is synthesized through a series of chemical reactions starting from diethylamine and 3-phenyl-1,2,4-oxadiazole . The reaction conditions typically involve the use of solvents such as acetonitrile and reagents like triethylamine and ortho-phosphoric acid .

Industrial Production Methods: In industrial settings, this compound is produced using high-performance liquid chromatography (HPLC) methods to ensure purity and consistency. The process involves the use of BDS hypersil C18 columns and a mobile phase consisting of a mixture of buffer and acetonitrile . The detection is carried out at a wavelength of 230 nm .

Chemical Reactions Analysis

Types of Reactions: Oxolamine citrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxolamine N-oxide, while substitution reactions can produce various substituted oxolamine derivatives .

Properties

CAS No.

1949-20-8

Molecular Formula

C20H27N3O8

Molecular Weight

437.4 g/mol

IUPAC Name

(3S)-3-carboxy-3,5-dihydroxy-5-oxopentanoate;diethyl-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]azanium

InChI

InChI=1S/C14H19N3O.C6H8O7/c1-3-17(4-2)11-10-13-15-14(16-18-13)12-8-6-5-7-9-12;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-9H,3-4,10-11H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)

InChI Key

RBZIGQJSMCOHSS-UHFFFAOYSA-N

Isomeric SMILES

CC[NH+](CC)CCC1=NC(=NO1)C2=CC=CC=C2.C(C(=O)O)[C@@](CC(=O)[O-])(C(=O)O)O

SMILES

CCN(CC)CCC1=NC(=NO1)C2=CC=CC=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Canonical SMILES

CC[NH+](CC)CCC1=NC(=NO1)C2=CC=CC=C2.C(C(=O)O)C(CC(=O)[O-])(C(=O)O)O

Appearance

Solid powder

34155-96-9
1949-20-8

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

959-14-8 (Parent)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

5-diethylaminoethyl-3-phenyl-1,2,4-oxadiazole
Bredon
Oxobron
oxolamine
oxolamine citrate
oxolamine monohydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oxolamine citrate
Reactant of Route 2
Oxolamine citrate
Reactant of Route 3
Oxolamine citrate
Reactant of Route 4
Oxolamine citrate
Reactant of Route 5
Oxolamine citrate
Reactant of Route 6
Oxolamine citrate
Customer
Q & A

Q1: What are the common analytical techniques employed for quantifying oxolamine citrate in pharmaceutical formulations?

A1: Several methods have been explored for the quantification of this compound, including:

  • UV Spectrophotometry: This technique capitalizes on the UV absorbance properties of this compound. Studies have employed various spectrophotometric methods, including first-order derivative [], second-order derivative [], third-order derivative [], and area under the curve methods [], demonstrating their effectiveness for analyzing both bulk drug and tablet formulations.
  • High-Performance Liquid Chromatography (HPLC): HPLC offers enhanced separation and sensitivity. Researchers have successfully developed and validated HPLC methods utilizing different columns and mobile phases for the determination of this compound in pharmaceutical formulations [, , ].

Q2: What challenges are associated with formulating this compound, and what strategies have been investigated to address them?

A2: One challenge is achieving sustained release to reduce dosing frequency and potentially minimize side effects. Microencapsulation has been explored as a strategy to create sustained-release formulations of this compound []. By encapsulating the drug, researchers aim to control its release profile, potentially improving patient compliance and minimizing side effects associated with fluctuating drug levels.

Q3: How is the dissolution of this compound tablets evaluated?

A3: Dissolution studies are crucial for understanding the drug release characteristics from solid dosage forms. Researchers have employed the USP XXI paddle method to assess the in vitro release profiles of this compound tablets using different media and agitation speeds []. UV spectrophotometry is commonly employed to quantify the dissolved drug during these dissolution tests.

Q4: What is the primary therapeutic use of this compound?

A4: this compound is primarily recognized for its antitussive properties and has been used to suppress coughs [, ].

Q5: Has the mechanism of action of this compound been fully elucidated?

A5: While this compound is acknowledged for its antitussive effect, its precise mechanism of action remains to be fully elucidated. Further research is needed to understand the specific molecular targets and pathways involved in its antitussive effect.

Q6: Are there any documented cases of adverse effects associated with this compound?

A6: Yes, there have been reports of hallucinations in children under the age of 10 who were given this compound cough mixtures []. While this side effect appears to be uncommon, it highlights the importance of careful dosing considerations, particularly in younger populations.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.